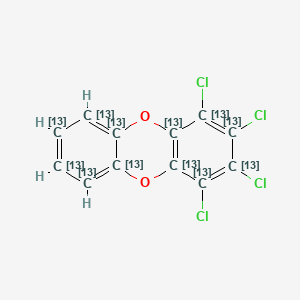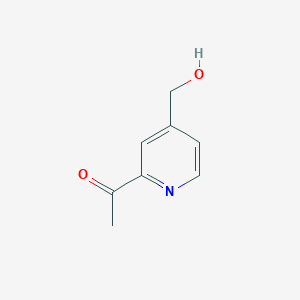
4-Hydroxymethyl-2-acetyl-pyridine
Übersicht
Beschreibung
“4-Hydroxymethyl-2-acetyl-pyridine” is a derivative of pyridine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Pyridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
Magnetic and Optical Properties
A study by Alexandropoulos et al. (2011) highlights the use of 4-Hydroxymethyl-2-acetyl-pyridine in the synthesis of lanthanide clusters, which display unique magnetic and optical properties. Specifically, the Dy(III) member exhibits single-molecule magnetism behavior, while the Eu(III) analogue demonstrates intense red photoluminescence (Alexandropoulos et al., 2011).
Acetylation Techniques
Paul et al. (2002) utilized 4-Hydroxymethyl-2-acetyl-pyridine in solvent-free acetylation reactions under microwave irradiation. This technique proved effective for acetylating hydroxy, thiol, and amino groups (Paul et al., 2002).
Oxidation of Aromatic Heterocyclic Alcohols
Kernag et al. (1999) found that 4-Hydroxymethyl-2-acetyl-pyridine efficiently oxidizes hydroxymethyl substituted aromatic heterocycles to aldehydes with minimal workup (Kernag et al., 1999).
Precursor for Schiff-Base Ligands
Nan-ping (2006) reported the synthesis of Schiff-Base ligands using acetyl-pyridine as a precursor. This involved several steps, including esterification, Claisen condensation, and reactions with allyl bromide (Nan-ping, 2006).
Analytical Acylations
Connors and Albert (1973) described the use of 4-Hydroxymethyl-2-acetyl-pyridine in the titrimetric determination of hydroxy groups. The technique involved using 4-dimethylaminopyridine as a catalyst (Connors & Albert, 1973).
Electroreduction in Aqueous Sulfuric Acid
Nonaka et al. (1981) studied the electroreduction of various substituents on a pyridine ring, including hydroxymethyl, in aqueous sulfuric acid. This research provided insights into reduction mechanisms and synthetic applications (Nonaka et al., 1981).
Manganese Benzoate Chemistry
Stamatatos et al. (2006) explored the use of 4-(hydroxymethyl)pyridine in manganese benzoate chemistry, leading to the preparation of hexanuclear clusters with unique core structures (Stamatatos et al., 2006).
Zukünftige Richtungen
The future directions for research on “4-Hydroxymethyl-2-acetyl-pyridine” and related compounds are promising. Pyridine derivatives are among the most important synthetic fragments for designing drugs, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-[4-(hydroxymethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIJANXCJGCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609126 | |
| Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-2-acetyl-pyridine | |
CAS RN |
1163254-08-7 | |
| Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




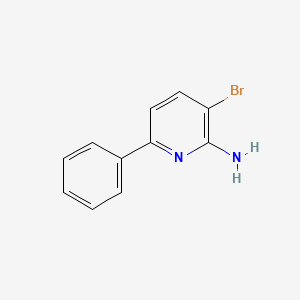


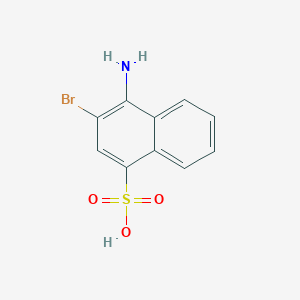
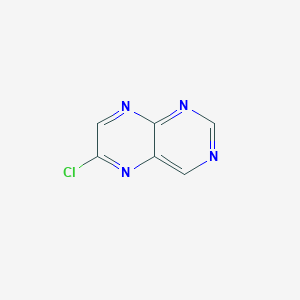
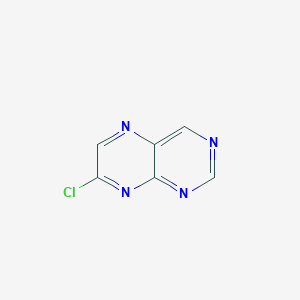
![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)
![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)

